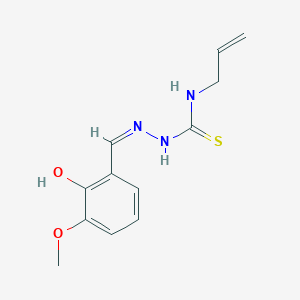![molecular formula C13H17N3O2S B7734895 1-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7734895.png)
1-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-3-prop-2-enylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-3-prop-2-enylthiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Vorbereitungsmethoden
The synthesis of 1-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-3-prop-2-enylthiourea typically involves the reaction of 2,4-dimethoxybenzaldehyde with allylthiourea under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve the highest yield of the desired product.
Analyse Chemischer Reaktionen
1-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-3-prop-2-enylthiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles, leading to the formation of different derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to inhibit the growth of certain cancer cell lines.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-3-prop-2-enylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, while its anticancer activity is linked to the inhibition of key enzymes involved in cell proliferation.
Vergleich Mit ähnlichen Verbindungen
1-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-3-prop-2-enylthiourea can be compared with other thiourea derivatives, such as:
1-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-3-ethylthiourea: Similar in structure but with an ethyl group instead of a prop-2-enyl group, this compound may exhibit different biological activities and chemical reactivity.
1-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-3-methylthiourea: This derivative has a methyl group, which can influence its solubility and interaction with molecular targets.
1-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-3-phenylthiourea: The presence of a phenyl group can enhance the compound’s stability and binding affinity to certain receptors.
Eigenschaften
IUPAC Name |
1-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-3-prop-2-enylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-4-7-14-13(19)16-15-9-10-5-6-11(17-2)8-12(10)18-3/h4-6,8-9H,1,7H2,2-3H3,(H2,14,16,19)/b15-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNCQHMQQRUKLN-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NNC(=S)NCC=C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=N\NC(=S)NCC=C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-Chloro-5-(4-ethylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B7734814.png)
![2-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}butanoic acid](/img/structure/B7734825.png)
![1-[(Z)-(2,3-dimethoxyphenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7734833.png)
![1-[(Z)-(3-phenoxyphenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7734837.png)

![1-[(Z)-(2,4-dichlorophenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7734843.png)
![1-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]-3-prop-2-enylthiourea](/img/structure/B7734862.png)
![1-[(Z)-(3-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7734868.png)
![1-[(Z)-(3,4-dichlorophenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7734873.png)
![1-[(Z)-(2-bromophenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7734874.png)

![1-[(Z)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7734888.png)
![1-[(Z)-naphthalen-1-ylmethylideneamino]-3-prop-2-enylthiourea](/img/structure/B7734889.png)
![N-(9,9-DIMETHYL-7-OXO-7,8,9,10-TETRAHYDROBENZO[B]NAPHTHO[2,1-D]FURAN-5-YL)-2-NAPHTHALENESULFONAMIDE](/img/structure/B7734902.png)
